Synthesis and Characterization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone
Synthesis and Characterization of 1-(3-Ethoxy-4-methoxyphenyl)ethanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Ethoxy-4-methoxyphenyl)ethanone, a substituted acetophenone, serves as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably Apremilast, a treatment for psoriasis and psoriatic arthritis.[1] Its molecular structure, featuring ethoxy and methoxy groups on the phenyl ring, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough guide to its structural characterization using modern analytical techniques. The methodologies are presented with a focus on causality and reproducibility, ensuring that researchers can confidently replicate and validate the results.
Introduction and Strategic Importance
The synthesis of complex organic molecules for pharmaceutical applications requires robust and scalable access to key intermediates. 1-(3-Ethoxy-4-methoxyphenyl)ethanone is one such pivotal precursor. Its structure is derived from the natural compound apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone), a known inhibitor of NADPH oxidase.[2][3] The ethylation of the phenolic hydroxyl group modifies the compound's lipophilicity and electronic properties, making it a tailored starting material for subsequent transformations.
This document outlines the synthesis of the title compound via a Williamson ether synthesis, a classic and highly efficient method for forming ethers. This approach is favored for its high yields and the ready availability of the starting material, 1-(3-hydroxy-4-methoxyphenyl)ethanone (isoacetovanillone). We will also discuss the alternative Friedel-Crafts acylation route and provide a full suite of characterization protocols to verify the identity and purity of the final product.
Synthetic Strategy and Mechanism
Chosen Route: Williamson Ether Synthesis
The selected pathway involves the ethylation of 1-(3-hydroxy-4-methoxyphenyl)ethanone. This reaction is a nucleophilic aliphatic substitution (specifically, an SN2 reaction) where a phenoxide ion, generated by deprotonating the phenolic hydroxyl group with a suitable base, acts as the nucleophile.[4] This phenoxide then attacks an ethylating agent, such as diethyl sulfate or ethyl iodide, displacing a leaving group to form the desired ether linkage.
Causality Behind Experimental Choices:
-
Starting Material: 1-(3-hydroxy-4-methoxyphenyl)ethanone is a commercially available and relatively inexpensive starting material, making this route economically viable.[5]
-
Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions. Its insolubility in some organic solvents can be advantageous, as the reaction occurs on the solid-liquid interface, simplifying work-up.[6]
-
Ethylating Agent: Diethyl sulfate is an excellent and cost-effective ethylating agent. It provides a reactive ethyl group attached to a good leaving group (sulfate).
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and stabilize the charged intermediate without interfering with the nucleophile.
Reaction Mechanism
The reaction proceeds in two primary steps:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of isoacetovanillone, forming a resonance-stabilized phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic ethyl group of the ethylating agent in a concerted SN2 fashion, leading to the formation of the ether and a salt byproduct.
Caption: The Williamson ether synthesis proceeds via deprotonation followed by an SN2 nucleophilic attack.
Alternative Route: Friedel-Crafts Acylation
An alternative approach is the Friedel-Crafts acylation of 3-ethoxy-4-methoxybenzene.[7] This electrophilic aromatic substitution involves reacting the electron-rich aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[10] While effective, this method can sometimes be limited by the need for stoichiometric amounts of the catalyst and stricter anhydrous conditions.[7]
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 1-(3-Hydroxy-4-methoxyphenyl)ethanone | C₉H₁₀O₃ | 166.17 | 10.0 g (1.0 equiv) | Starting material (isoacetovanillone) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 12.5 g (1.5 equiv) | Base |
| Diethyl Sulfate | (C₂H₅)₂SO₄ | 154.19 | 10.3 mL (1.2 equiv) | Ethylating agent; handle with care |
| Acetone | C₃H₆O | 58.08 | 200 mL | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~100 mL | For washing |
| Brine | NaCl(aq) | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying agent |
Step-by-Step Procedure
Caption: Flowchart of the synthesis, purification, and characterization process.
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-hydroxy-4-methoxyphenyl)ethanone (10.0 g), anhydrous potassium carbonate (12.5 g), and acetone (200 mL).
-
Addition of Reagent: Begin stirring the suspension. Slowly add diethyl sulfate (10.3 mL) to the mixture dropwise over 15 minutes at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase, checking for the disappearance of the starting material.[11]
-
Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts using a Buchner funnel and wash the solid cake with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted acidic starting material, and then with brine (1 x 50 mL).
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an off-white solid or pale oil, can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 1-(3-ethoxy-4-methoxyphenyl)ethanone as a white crystalline solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are expected for 1-(3-ethoxy-4-methoxyphenyl)ethanone.
Physical Properties
| Property | Expected Value/Observation |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molar Mass | 194.23 g/mol |
| Melting Point | ~55-58 °C (literature varies) |
| Solubility | Soluble in DCM, acetone, ethanol; sparingly soluble in water.[12] |
Spectroscopic Data Summary
The following table summarizes the key analytical data used to confirm the structure.
| Technique | Key Peaks and Assignments |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.55-7.52 (m, 2H, Ar-H), 6.91 (d, 1H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.92 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃), 1.48 (t, 3H, -OCH₂CH₃).[13] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 196.8 (C=O), 154.0 (Ar C-O), 149.0 (Ar C-O), 130.5 (Ar C), 122.5 (Ar C-H), 111.8 (Ar C-H), 110.0 (Ar C-H), 64.5 (-OCH₂CH₃), 56.1 (-OCH₃), 26.3 (-COCH₃), 14.7 (-OCH₂CH₃).[13] |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~2980 (C-H, aliphatic), ~1670 (C=O, aryl ketone stretch), ~1590 & 1510 (C=C, aromatic ring), ~1260 (C-O, aryl ether stretch), ~1140 (C-O, alkyl ether stretch).[5] |
| Mass Spec. (EI) | m/z: 194 [M]⁺ (Molecular ion), 179 [M-CH₃]⁺, 151 [M-COCH₃]⁺. |
Expert Interpretation:
-
¹H NMR: The presence of a quartet at ~4.15 ppm and a triplet at ~1.48 ppm are definitive evidence of the ethyl group. The three singlets correspond to the methoxy, acetyl, and aromatic protons, confirming the overall structure.
-
¹³C NMR: The carbonyl carbon signal appears downfield around 197 ppm. The signals at ~64.5 ppm and ~14.7 ppm are characteristic of the ethoxy group carbons, distinguishing the product from the starting material.
-
FT-IR: The most crucial peak is the strong absorption around 1670 cm⁻¹, characteristic of an aryl ketone. The disappearance of the broad -OH stretch from the starting material (~3400 cm⁻¹) is a key indicator of reaction completion.
-
Mass Spectrometry: The molecular ion peak at m/z 194 confirms the molecular weight of the product. The fragmentation pattern, particularly the loss of a methyl radical (m/z 179) from the acetyl group, is consistent with the expected structure.
Safety, Handling, and Storage
-
Safety: Diethyl sulfate is toxic, corrosive, and a suspected carcinogen; it must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All solvents are flammable.
-
Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.
-
Storage: Store 1-(3-Ethoxy-4-methoxyphenyl)ethanone in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of 1-(3-Ethoxy-4-methoxyphenyl)ethanone via Williamson ether synthesis. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the chemical transformation. Furthermore, a comprehensive characterization protocol has been provided, enabling researchers to unambiguously verify the structure and purity of the final product. The successful synthesis and characterization of this key intermediate are crucial first steps in the development of more complex and medicinally important molecules.
References
-
A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
1-(3-Hydroxy-4-methoxyphenyl)ethanone. PubChem. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST WebBook. [Link]
-
Ethers and esters derived from apocynin avoid the interaction between p47phox and p22phox subunits of NADPH oxidase: evaluation in vitro and in silico. Portland Press. [Link]
-
Friedel-Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
Ethers and esters derived from apocynin avoid the interaction between p47phox and p22phox subunits of NADPH oxidase: evaluation in vitro and in silico. The University of Alabama. [Link]
-
Structures of the synthesized apocynin derivatives. ResearchGate. [Link]
-
Understand TLC and HPLC Analysis of Acetophenone. StudyRaid. [Link]
Sources
- 1. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]
- 2. Ethers and esters derived from apocynin avoid the interaction between p47phox and p22phox subunits of NADPH oxidase: evaluation in vitro and in silico [ir.ua.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ethers and esters derived from apocynin avoid the interaction between p47phox and p22phox subunits of NADPH oxidase: evaluation in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3 | CID 95693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. app.studyraid.com [app.studyraid.com]
- 12. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]
- 13. rsc.org [rsc.org]
